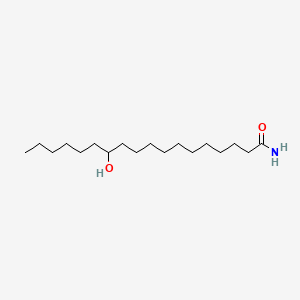
2-Éthyl-1-décanol
Vue d'ensemble
Description
2-Ethyl-1-decanol is an organic compound classified as an alcohol. It has the molecular formula C12H26O and a molecular weight of 186.34 g/mol . This compound is a colorless liquid with a mild odor and is used in various industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-Ethyl-1-decanol has several applications in scientific research and industry:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a component in the formulation of various biological assays and experiments.
Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: It is employed in the production of plasticizers, lubricants, and surfactants.
Mécanisme D'action
2-Ethyl-1-decanol, also known as 2-ethyldecan-1-ol, is a chemical compound with the molecular formula C12H26O . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Mode of Action
Like other alcohols, it may interact with biological membranes, altering their fluidity and permeability .
Biochemical Pathways
It’s known that alcohols can affect various metabolic pathways, including fatty acid biosynthesis .
Result of Action
It’s known that alcohols can have a wide range of effects, including membrane disruption, protein denaturation, and modulation of enzyme activity .
Analyse Biochimique
Biochemical Properties
2-Ethyl-1-decanol plays a significant role in biochemical reactions, particularly in the synthesis of esters and other derivatives. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as a substrate for alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. Additionally, 2-Ethyl-1-decanol can interact with fatty acid synthase, influencing the synthesis of long-chain fatty acids. These interactions are crucial for the compound’s role in metabolic processes and its industrial applications .
Cellular Effects
2-Ethyl-1-decanol has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Ethyl-1-decanol has been shown to affect the expression of genes involved in lipid metabolism, leading to changes in the production and storage of lipids within cells. Additionally, it can impact cell signaling pathways related to inflammation and oxidative stress, thereby influencing cellular responses to environmental stimuli .
Molecular Mechanism
The molecular mechanism of 2-Ethyl-1-decanol involves its interactions with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, 2-Ethyl-1-decanol can inhibit the activity of certain enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase, which plays a key role in fatty acid synthesis. This inhibition can result in decreased lipid production and altered cellular metabolism. Additionally, 2-Ethyl-1-decanol can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-1-decanol can change over time due to its stability and degradation. Studies have shown that 2-Ethyl-1-decanol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions. Long-term exposure to 2-Ethyl-1-decanol can lead to changes in cellular function, such as altered lipid metabolism and increased oxidative stress. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of 2-Ethyl-1-decanol vary with different dosages in animal models. At low doses, 2-Ethyl-1-decanol can have beneficial effects on lipid metabolism and cellular function. At high doses, it can exhibit toxic or adverse effects, such as liver damage, inflammation, and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
2-Ethyl-1-decanol is involved in several metabolic pathways, including those related to lipid metabolism and energy production. It can be metabolized by enzymes such as alcohol dehydrogenases and fatty acid synthase, leading to the production of various metabolites. These metabolic pathways are essential for the compound’s role in cellular function and its potential therapeutic applications. Additionally, 2-Ethyl-1-decanol can influence metabolic flux and metabolite levels, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Ethyl-1-decanol within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by fatty acid transport proteins, which facilitate its uptake and distribution within cells. Once inside the cell, 2-Ethyl-1-decanol can accumulate in lipid droplets or other cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and potential therapeutic applications .
Subcellular Localization
2-Ethyl-1-decanol exhibits specific subcellular localization patterns, which can affect its activity and function. It is often localized in lipid droplets, endoplasmic reticulum, and other organelles involved in lipid metabolism. This localization is mediated by targeting signals and post-translational modifications that direct 2-Ethyl-1-decanol to specific cellular compartments. Understanding the subcellular localization of 2-Ethyl-1-decanol is essential for elucidating its role in cellular function and its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyl-1-decanol can be synthesized through the hydroformylation of 1-decene followed by hydrogenation. The hydroformylation process involves the reaction of 1-decene with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form 2-ethyl-1-decanal. This intermediate is then hydrogenated to produce 2-ethyl-1-decanol .
Industrial Production Methods: In industrial settings, 2-ethyl-1-decanol is produced using similar methods but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions typically include temperatures ranging from 100°C to 150°C and pressures of 20 to 30 atmospheres .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-1-decanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When oxidized, 2-ethyl-1-decanol can form 2-ethyl-1-decanoic acid.
Reduction: Reduction reactions involving 2-ethyl-1-decanol are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.
Major Products:
Oxidation: 2-Ethyl-1-decanoic acid
Reduction: Corresponding alkanes or alkenes
Substitution: Alkyl halides or other substituted derivatives
Comparaison Avec Des Composés Similaires
- 1-Decanol
- 2-Ethylhexanol
- 1-Dodecanol
Comparison: 2-Ethyl-1-decanol is unique due to its branched structure, which imparts different physical and chemical properties compared to its linear counterparts. For example, 2-ethyl-1-decanol has a lower melting point and higher solubility in organic solvents compared to 1-decanol. Its branched structure also affects its reactivity and interaction with other molecules, making it more suitable for specific industrial applications .
Propriétés
IUPAC Name |
2-ethyldecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-3-5-6-7-8-9-10-12(4-2)11-13/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHQZRHTXDZWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337923 | |
| Record name | 2-Ethyl-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21078-65-9 | |
| Record name | 2-Ethyl-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Decanol, 2-ethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















